Cas no 2229617-21-2 (2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)
2-bromo-6-methoxy-3-2-(methylamino)ethylphenol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol
- 2229617-21-2
- EN300-1935577
- 2-bromo-6-methoxy-3-2-(methylamino)ethylphenol
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- Inchi: 1S/C10H14BrNO2/c1-12-6-5-7-3-4-8(14-2)10(13)9(7)11/h3-4,12-13H,5-6H2,1-2H3
- InChI Key: QGCGGXPHXKPKSF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1CCNC)OC)O
Computed Properties
- Exact Mass: 259.02079g/mol
- Monoisotopic Mass: 259.02079g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 41.5Ų
2-bromo-6-methoxy-3-2-(methylamino)ethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935577-0.05g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.05g |
$948.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-0.1g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.1g |
$993.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-0.25g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-0.5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-1.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 1g |
$1129.0 | 2023-05-23 | ||
| Enamine | EN300-1935577-2.5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-5.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 5g |
$3273.0 | 2023-05-23 | ||
| Enamine | EN300-1935577-10.0g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 10g |
$4852.0 | 2023-05-23 | ||
| Enamine | EN300-1935577-1g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 1g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1935577-5g |
2-bromo-6-methoxy-3-[2-(methylamino)ethyl]phenol |
2229617-21-2 | 5g |
$3273.0 | 2023-09-17 |
2-bromo-6-methoxy-3-2-(methylamino)ethylphenol Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 2-bromo-6-methoxy-3-2-(methylamino)ethylphenol
Introduction to 2-Bromo-6-Methoxy-3-(2-(Methylamino)ethyl)phenol (CAS No. 2229617-21-2)
2-Bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol (CAS No. 2229617-21-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo substituent, a methoxy group, and a methylaminoethyl moiety. These functional groups contribute to its potential biological activities and pharmacological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol can be represented as C11H15BrNO2. The presence of the bromine atom imparts halogen bonding capabilities, which can influence the compound's interactions with biological targets. The methoxy group enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability. The methylaminoethyl moiety introduces a basic nitrogen atom, which can participate in hydrogen bonding and other non-covalent interactions.
Recent studies have explored the potential applications of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies in animal models have demonstrated that 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol can reduce inflammation and alleviate pain, making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol has also been investigated for its neuroprotective effects. Research has indicated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate intracellular signaling pathways and reduce oxidative damage.
In the realm of cancer research, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol has shown promise as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades. Furthermore, it has been found to inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol may have potential as a novel anticancer drug.
The pharmacokinetic properties of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol have also been studied to assess its suitability for therapeutic use. In vitro assays have shown that this compound exhibits good solubility and stability under physiological conditions. Animal studies have demonstrated that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development.
To further validate the therapeutic potential of 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol, ongoing clinical trials are being conducted to evaluate its safety and efficacy in human subjects. These trials aim to provide comprehensive data on the compound's pharmacological profile and to identify any potential side effects or adverse reactions. The results from these trials will be crucial in determining whether this compound can be advanced to later stages of drug development.
In conclusion, 2-bromo-6-methoxy-3-(2-(methylamino)ethyl)phenol (CAS No. 2229617-21-2) is a multifaceted compound with diverse biological activities and therapeutic potentials. Its unique chemical structure endows it with anti-inflammatory, neuroprotective, and anticancer properties, making it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds great promise for addressing unmet medical needs in various disease areas.
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